molecular formula C14H12ClN3O2 B7741688 (2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile

(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile

Cat. No.: B7741688
M. Wt: 289.71 g/mol
InChI Key: UDZHRWXAIBGOST-RAXLEYEMSA-N
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Description

(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-7-3-6-12(19)10(8-16)13-17-11-5-2-1-4-9(11)14(20)18-13/h1-2,4-5,17H,3,6-7H2,(H,18,20)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZHRWXAIBGOST-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=C(C#N)C(=O)CCCCl)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N/C(=C(/C#N)\C(=O)CCCCl)/N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-chlorobenzamide with ethyl cyanoacetate, followed by cyclization and chlorination steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines or alcohols.

Scientific Research Applications

(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s quinazoline core is known for its biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anticancer, antiviral, and antibacterial agents.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile involves its interaction with specific molecular targets. The quinazoline core can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which are essential for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth or the prevention of viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)malononitrile
  • (2Z)-3-(3-bromophenyl)-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)propanenitrile

Uniqueness

(2Z)-6-chloro-3-oxo-2-(4-oxo-1H-quinazolin-2-ylidene)hexanenitrile is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.

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